molecular formula C7H10N2O2 B12864948 3-Amino-3-(furan-2-yl)propanamide

3-Amino-3-(furan-2-yl)propanamide

Cat. No.: B12864948
M. Wt: 154.17 g/mol
InChI Key: QOSQRBUQZJOTKR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound according to IUPAC guidelines. This nomenclature reflects its core structure: a propanamide backbone (three-carbon chain with an amide group at position 3) substituted at the central carbon by both an amino group (-NH₂) and a furan-2-yl moiety. The furan ring is numbered such that the oxygen atom occupies position 1, with the substituent at position 2. Alternative names include 3-furan-2-yl-β-alaninamide in peptide nomenclature, emphasizing its β-alanine derivative nature. The CAS registry numbers 771527-22-1 and 1292189-37-7 (for its (3S)-enantiomer) further aid in unambiguous identification.

Atomic Connectivity and Bonding Patterns

The molecular formula C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol) defines a structure comprising:

  • A furan ring (C₄H₃O) with substituents at C2
  • A central chiral carbon bonded to:
    • Amino group (-NH₂)
    • Furan-2-yl group
    • Ethylene spacer (-CH₂-) linking to a terminal amide (-CONH₂)

The SMILES notation C1=COC(=C1)C(CC(=O)N)N encodes this connectivity. Key bonding features include:

  • Conjugated π-system in the furan ring (C=C-O-C)
  • Amide resonance between the carbonyl (C=O) and NH₂ group
  • Hydrogen-bonding capacity via the amide (-CONH₂) and amino (-NH₂) groups

The topological polar surface area (TPSA) is 83.24 Ų, calculated from contributions of the amide (40.6 Ų), amino (26.0 Ų), and furan oxygen (16.6 Ų). This metric indicates moderate polarity, influencing solubility and intermolecular interactions.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) studies reveal conformational preferences driven by intramolecular hydrogen bonding and steric effects. The lowest-energy conformer features:

  • A planar amide group (C-N-C=O dihedral ≈ 180°)
  • Intramolecular H-bond between the amide NH and furan oxygen (O···H distance ≈ 2.1 Å)
  • Furan ring orientation perpendicular to the propanamide chain to minimize steric clash

TD-DFT calculations of electronic circular dichroism (ECD) spectra have been employed to assign absolute configurations to enantiomers, such as the (3S)-form (CAS 1292189-37-7). These simulations match experimental spectra with RMSD < 0.5 eV, validating the computational models.

Comparative Structural Analysis with Furan-Containing Analogues

Structural variations among furan-based propanamides significantly alter physicochemical properties:

Compound Substituent TPSA (Ų) LogP Molecular Weight (g/mol)
This compound None 83.24 -0.12 154.17
3-Amino-N-(furan-2-ylmethyl)propanamide N-(furan-2-ylmethyl) 78.32 0.34 168.20
3-Amino-3-[5-(3-CF₃-phenyl)furan-2-yl]propanamide 5-(3-CF₃-phenyl) 83.24 4.69 298.26

Key trends:

  • Lipophilicity increases with aromatic substituents (e.g., CF₃-phenyl raises LogP from -0.12 to 4.69)
  • TPSA remains constant for analogues retaining amide and amino groups, despite added substituents
  • Steric bulk from groups like trifluoromethylphenyl restricts furan ring rotation, altering conformational flexibility

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-3-(furan-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)

InChI Key

QOSQRBUQZJOTKR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions that can be broadly divided into:

  • Construction or functionalization of the furan ring.
  • Introduction of the amino group at the 3-position of the propanamide chain.
  • Formation of the amide bond.

The synthetic routes often require careful control of stereochemistry, especially when optically active forms are desired.

Key Synthetic Routes

Acylation of Amino-Furan Intermediates

A common approach involves acylation reactions where an amino-substituted furan derivative is reacted with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) to form the amide bond. This method is supported by patent literature describing the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are structurally related to 3-amino-3-(furan-2-yl)propanamide.

  • Reaction conditions:
    • Solvents: methylene chloride, chloroform, ether, ethyl acetate, tetrahydrofuran, dioxane, toluene, acetonitrile, dimethylformamide, or aqueous sodium hydroxide solution.
    • Temperature range: -20 °C to 200 °C, preferably -10 °C to 160 °C.
    • Catalysts/bases: inorganic or organic bases to facilitate acylation.
  • Process: Amino group-containing furan derivative (IV or VII) is acylated with a carboxylic acid derivative (V or VIII) to yield the amide product, optionally followed by deprotection steps if protecting groups are used.
Multi-Component Condensation Reactions

Another method involves multi-component condensation reactions where furan derivatives, amines, and carbonyl compounds react under acidic or basic conditions to form the target compound. This approach is useful for incorporating various substituents on the furan ring and tailoring the amino-propanamide moiety.

  • Typical conditions:
    • Acidic or basic media to promote condensation.
    • Controlled temperature and reaction time to optimize yield.
  • Advantages: Allows for structural diversity and potential scalability.
Suzuki-Miyaura Coupling for Substituted Derivatives

For derivatives such as 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide, Suzuki-Miyaura coupling is employed to form carbon-carbon bonds between boron reagents and halogenated furans under palladium catalysis. This method is particularly useful for introducing aryl substituents on the furan ring.

  • Reaction conditions:
    • Palladium catalyst, boron reagent, base.
    • Mild temperatures, often in aqueous or organic solvents.
  • Outcome: Efficient formation of substituted furan rings with high regioselectivity.

Stereochemical Considerations

The compound may exist as enantiomers due to the chiral center at the 3-position. Methods to obtain optically pure forms include:

  • Chiral chromatography or chemical resolution of racemic mixtures.
  • Use of optically active intermediates in the synthetic sequence to preserve stereochemistry.
  • Enzymatic resolution or asymmetric synthesis techniques, as described for related amino-hydroxypropanoic acid derivatives.

Reaction Parameters and Optimization

Parameter Typical Range/Conditions Notes
Temperature -20 °C to 200 °C (preferably -10 °C to 160 °C) Depends on acylation or coupling step
Solvents Methylene chloride, THF, dioxane, DMF, toluene Choice affects solubility and reaction rate
Reaction time 0.1 to 1000 hours (varies by step) Longer times for enzymatic or condensation reactions
pH Acidic or basic depending on step Critical for condensation and enzymatic steps
Catalysts/Bases Pd catalysts (Suzuki), organic/inorganic bases Bases facilitate acylation; Pd for coupling
Purification Chromatography, recrystallization To isolate pure product and enantiomers

Purification and Isolation

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Acylation of amino-furan Amino-furan + acid chloride/anhydride Straightforward, scalable Requires protection/deprotection
Multi-component condensation Furan derivative + amine + carbonyl compound Structural diversity, mild conditions May require optimization of conditions
Suzuki-Miyaura coupling Halogenated furan + boron reagent + Pd catalyst Efficient aryl substitution Requires palladium catalyst
Enzymatic/asymmetric synthesis Use of enzymes or chiral intermediates High enantiomeric purity May have longer reaction times

Research Findings and Industrial Relevance

  • The acylation method is well-documented in patent literature for producing high optical purity compounds related to 3-amino-furan derivatives.
  • Suzuki coupling enables the introduction of diverse aryl groups, expanding the compound’s chemical space for medicinal chemistry applications.
  • Enzymatic methods provide access to optically active forms, important for biological activity studies.
  • Industrial synthesis may employ continuous flow reactors and automated platforms to improve yield and scalability.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-Amino-3-(furan-2-yl)propanamide exhibits significant biological activities, particularly in:

  • Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Pharmaceutical Development : The compound serves as a lead structure for drug design, targeting various diseases through its interaction with biological pathways .

Industrial Applications

In addition to its biological significance, this compound finds uses in:

  • Organic Synthesis : It acts as a building block for synthesizing more complex molecules, facilitating the development of specialty chemicals .
  • Agrochemicals : The unique properties of this compound may be leveraged in creating agrochemicals aimed at enhancing crop protection and yield .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis effectively.
  • Pharmaceutical Research : Another research project focused on the compound's potential as an anti-inflammatory agent. Results indicated that it could significantly reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Synthesis of Novel Derivatives : A study on synthesizing novel derivatives revealed that modifications to the furan ring could enhance biological activity. These findings open avenues for developing targeted therapies based on structural modifications of the parent compound.

Mechanism of Action

The mechanism by which 3-Amino-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties.

    Chemical Reactivity: The furan ring and amino group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural analogs of 3-Amino-3-(furan-2-yl)propanamide

Compound Name Substituents on Furan/Phenyl Rings Molecular Formula Molecular Weight Key Properties/Activities Reference
3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide 4-Bromophenyl on furan C5 C₁₃H₁₂BrN₂O₂ 323.15 Used in safety studies; no activity data
3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide 3-Chlorophenyl on furan C5 C₁₃H₁₂ClN₂O₂ 264.71 Commercial availability; no activity data
3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid 2-Trifluoromethylphenyl on furan C5; carboxylic acid C₁₄H₁₂F₃NO₃ 299.25 Structural analog for further derivatization
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide 4-Fluorophenyl-thiazole + furan-propanamide C₁₆H₁₃FN₂O₂S 316.35 Potent KPNB1 inhibitor; anticancer activity

Key Observations :

  • Substituents on the furan ring (e.g., bromo, chloro, trifluoromethyl) modulate steric bulk and electronic effects, influencing binding to biological targets.
  • Replacement of the amino group with a thiazole ring (as in compound 31 from ) enhances anticancer activity, likely due to improved target affinity .

Amidoxime Derivatives with Propanamide Backbones

Table 2: Amidoxime-based analogs (LSD1 inhibitors)

Compound Name Substituents on Phenyl Ring Yield (%) Melting Point (°C) UPLC Retention Time (min) Biological Activity Reference
3-Amino-3-(hydroxyimino)-N-[2-(ethyl)phenyl]propanamide 2-Ethylphenyl 74 266–268 3.89 LSD1 inhibition (IC₅₀ < 1 μM)
3-Amino-3-(hydroxyimino)-N-[2,4-difluorophenyl]propanamide 2,4-Difluorophenyl 59 Not reported 4.87 LSD1 inhibition (IC₅₀ ~ 0.5 μM)
3-Amino-3-(hydroxyimino)-N-phenylpropanamide Unsubstituted phenyl 34 Not reported Not reported Baseline LSD1 activity

Key Observations :

  • Introduction of electron-withdrawing groups (e.g., fluorine) or alkyl chains (e.g., ethyl) on the phenyl ring enhances LSD1 inhibitory potency and selectivity .
  • The hydroxyimino group (-NH-O-) is critical for metal-binding interactions in the LSD1 active site.

Phenyl-Substituted Propanamide Analogs

Table 3: Phenyl-containing derivatives

Compound Name Structural Features Molecular Weight Notable Properties Reference
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole + phenylpropanamide 279.32 Safety data available; no activity
2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide Chloro-methoxyphenyl + propargyl group 266.72 Intermediate for drug synthesis
3-oxo-2-Phenylbutanamide α-Acetylbenzeneacetamide 177.20 Amphetamine synthesis precursor

Key Observations :

  • Substitution with heterocycles (e.g., indole) or functional groups (e.g., propargyl) diversifies applications in medicinal chemistry .
  • The ketone group in 3-oxo-2-phenylbutanamide facilitates its role as a synthetic precursor .

Key Research Findings and Trends

Bioactivity Correlations: Furan-propanamide hybrids (e.g., compound 31) show promise in oncology due to dual targeting of enzymes like KPNB1 . Amidoxime derivatives exhibit nanomolar potency against LSD1, a key epigenetic regulator in cancers .

Synthetic Accessibility :

  • Suzuki coupling and amidation reactions are widely used to synthesize furan-propanamide analogs, enabling rapid diversification .

Safety and Regulatory Status: Limited hazard data exist for this compound, though its bromophenyl analog is classified as non-hazardous under GHS .

Biological Activity

3-Amino-3-(furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring, an amino group, and an amide functional group, which contribute to its reactivity and biological activity. The molecular formula is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. Its structure allows it to participate in various chemical reactions, including hydrolysis and electrophilic substitutions, making it a versatile candidate for further synthetic modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those associated with bacterial cell wall synthesis, leading to antibacterial effects.
  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Effects : It has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Biological Activity Summary

Activity Effect Reference
AntibacterialInhibits bacterial growth (MIC: 15.625–125 μM)
AnticancerCytotoxicity against cancer cell lines
AntifungalModerate activity against fungal strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 62.5 μM. The compound's bactericidal action was confirmed through time-kill studies .
  • Anticancer Potential :
    • In vitro assays revealed that the compound showed selective cytotoxicity towards human leukemia cells (K562) with IC50 values significantly lower than those observed in normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment .
  • Antifungal Properties :
    • Preliminary evaluations indicated moderate antifungal activity against Candida species, where the compound inhibited biofilm formation at concentrations lower than traditional antifungal agents like fluconazole.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-3-(furan-2-yl)propanamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling 3-(furan-2-yl)propanoic acid with an amine source. For example, amide bond formation via activation with reagents like HATU or EDC/HOBt is critical. Reaction parameters such as temperature (room temperature to 60°C), solvent choice (acetonitrile or DMF), and stoichiometric ratios (1:1.2 amine:acid) significantly impact yield. Purification often employs recrystallization from ethanol or acetonitrile .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, amide NH2 signals near δ 6.8–7.2 ppm) and carbon backbone.
  • LC-MS (ESI) : Confirms molecular weight (e.g., [M+H]+ expected for C8H10N2O2: 167.1 g/mol).
  • HPLC : Validates purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for designing enzyme inhibitors (e.g., KPNB1 inhibition ) and receptor antagonists (e.g., adenosine A2A receptor targeting ). Derivatives are evaluated in cell-based assays for anticancer or antibacterial activity, leveraging the furan ring’s π-π stacking potential in target binding .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this compound derivatives through structural modification?

  • Methodological Answer :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) on the furan ring enhances electrophilic interactions. Piperazine or morpholine moieties on the propanamide side chain improve solubility and receptor affinity .
  • Suzuki-Miyaura Cross-Coupling : Attaching aryl boronic acids to the furan ring diversifies derivatives for SAR studies .
  • Chiral Resolution : For enantiomeric forms, chiral HPLC or enzymatic resolution ensures stereochemical purity .

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) or radiometric assays (e.g., [γ-32P]ATP for kinases).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins like KPNB1 .
  • Molecular Docking : Validates interactions using X-ray crystallography data of target enzymes (e.g., PDB IDs) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.
  • Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 167→122) enhances detection limits (LOQ ~10 ng/mL).
  • Degradation : Stabilize samples with protease inhibitors and store at -80°C to prevent hydrolysis of the amide bond .

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